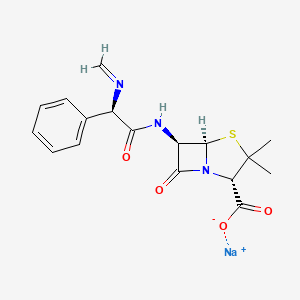Metampicillin sodium
CAS No.: 6489-61-8
Cat. No.: VC1956875
Molecular Formula: C17H18N3NaO4S
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6489-61-8 |
|---|---|
| Molecular Formula | C17H18N3NaO4S |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C17H19N3O4S.Na/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9;/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24);/q;+1/p-1/t10-,11-,12+,15-;/m1./s1 |
| Standard InChI Key | CRTBAVDGJWEWNJ-GKANRWTBSA-M |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+] |
| SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+] |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+] |
Introduction
Chemical Identity and Basic Information
Metampicillin sodium is the sodium salt of metampicillin, a semisynthetic penicillin antibiotic created through the reaction of ampicillin with formaldehyde. It is recognized by the World Health Organization as a medication approved for human use and is also employed in veterinary medicine according to the European Medicines Agency . The compound is known by various trade names including Magnipen, Metampen, and Serfabiotic .
Chemical Nomenclature and Identifiers
The chemical identity of metampicillin sodium is represented by multiple standardized identifiers as shown in Table 1.
| Parameter | Information |
|---|---|
| IUPAC Name | Sodium (S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| CAS Number | 6489-61-8 |
| Molecular Formula | C17H18N3NaO4S |
| Molecular Weight | 383.397 |
| European Community Number | 686-200-4 |
| InChIKey | CRTBAVDGJWEWNJ-GKANRWTBSA-M |
| ATC Code | J01CA14 |
Table 1: Chemical identifiers for metampicillin sodium
Structural Characteristics and Properties
Structural Features
For decades, the exact structure of metampicillin was subject to debate, with multiple structural proposals including imine, hemiaminal, and other configurations. Recent NMR studies have definitively revealed that metampicillin contains a formaldehyde-derived cyclic aminal structure .
The molecule retains the core ampicillin-derived scaffold, with the formaldehyde modification occurring at the amino group of ampicillin. This results in a cyclic aminal structure that contributes to the compound's unique pharmacological properties, including its stability profile and biliary concentration characteristics .
Physical and Chemical Properties
Metampicillin sodium exhibits specific physical and chemical properties that influence its pharmaceutical applications and stability profile.
| Property | Characteristic |
|---|---|
| Physical Appearance | White to off-white solid |
| Solubility | Soluble in water, poorly soluble in organic solvents |
| Stereochemistry | ABSOLUTE with 4 defined stereocenters |
| Optical Activity | Unspecified |
| Charge | Neutral (parent compound) |
| Collision Cross Section | 183.77 Ų [M+Na]+ |
Table 2: Physical and chemical properties of metampicillin sodium
Synthesis and Stability
Synthesis Method
Metampicillin is synthesized through the reaction of ampicillin with formaldehyde. The standard preparation method involves:
-
Dissolving ampicillin sodium salt in water
-
Addition of excess formaldehyde (typically 10-fold excess)
-
Reaction at room temperature for approximately 2 hours
-
Purification through reversed-phase HPLC
The reaction occurs specifically at the primary amino group of ampicillin, resulting in the formation of a cyclic aminal structure. Under conditions of excess formaldehyde, NMR time-course experiments have shown the formation of an additional product with an exocyclic hemiaminal group .
Stability Profile
Metampicillin demonstrates interesting stability characteristics that are essential to its therapeutic applications:
-
It hydrolyzes in aqueous solution with the formation of ampicillin
-
Hydrolysis is rapid under acidic conditions, making it function as a prodrug in the stomach
-
The compound shows greater stability in serum compared to aqueous acidic conditions
-
The cyclic aminal methylene exhibits significant stability compared to the exocyclic hemiaminal group that forms in excess formaldehyde conditions
Research has shown that the exocyclic hemiaminal group can be readily removed by reaction with formaldehyde scavengers such as 1,3-cyclohexanedione, while the cyclic aminal methylene remains more stable .
Pharmacological Properties
Mechanism of Action
As a penicillin derivative, metampicillin functions as a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins involved in peptidoglycan cross-linking. This leads to bacterial cell lysis and death .
Therapeutic Applications
Human Medicine
Metampicillin sodium has been approved for use in human medicine by the World Health Organization. Its clinical applications include:
-
Biliary Infections: Due to its high concentration in bile, metampicillin demonstrates superior efficacy in treating biliary infections compared to ampicillin .
-
General Bacterial Infections: For most other infections, the clinical efficacy of metampicillin is comparable to that of ampicillin. It is effective against a broad spectrum of gram-positive and gram-negative bacteria .
The compound is typically administered either orally as a prodrug that releases ampicillin or parenterally when targeting biliary infections specifically.
Veterinary Medicine
Metampicillin is also used in veterinary medicine as recognized by the European Medicines Agency. Its applications parallel those in human medicine, focusing on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume